molecular formula C4H8ClF3N2O B1448529 2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride CAS No. 1803592-34-8

2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride

Cat. No.: B1448529
CAS No.: 1803592-34-8
M. Wt: 192.57 g/mol
InChI Key: QNXYIEGDIYLNFW-UHFFFAOYSA-N
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Description

Comparative Molecular Weight Analysis

Compound Molecular Formula Molecular Weight (g/mol)
2-[(2,2,2-Trifluoroethyl)amino]acetamide C₄H₇F₃N₂O 156.11
2,2,2-Trifluoroethylamine hydrochloride C₂H₅ClF₃N 135.52
N-Hexyl-2,2,2-trichloroacetamide C₈H₁₅Cl₃NO 246.02

The hydrochloride salt form increases molecular weight by 36.46 g/mol compared to the free base, consistent with the addition of HCl.

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for the compound is 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride , denoting:

  • A central acetamide group (acetamide ).
  • A 2-amino substitution on the α-carbon of the acetamide (2-amino ).
  • A 2,2,2-trifluoroethyl group bonded to the amide nitrogen (N-(2,2,2-trifluoroethyl) ).
  • A hydrochloride counterion (hydrochloride ).

Synonyms and Identifiers

Identifier Type Value Source
CAS Registry Number 1171331-39-7
EC Number 806-518-0
MDL Number MFCD12197070
Common Synonyms Fluralaner impurity; 2-amino-N-(2,2,2-trifluoroethyl)acetamide HCl

The compound is also referenced in synthetic pathways as a precursor to isoxazoline indolizine amides and veterinary pharmaceuticals.

Crystallographic and Conformational Analysis

No experimental crystallographic data (e.g., X-ray diffraction structures) for this compound are publicly available as of 2025. However, computational models predict key conformational features:

Predicted 3D Conformation

  • Amide Plane : The acetamide group adopts a planar geometry due to resonance stabilization, with a C-N bond length of ~1.33 Å (typical for amides).
  • Trifluoroethyl Group : The -CF₃ moiety exhibits a staggered conformation relative to the amide nitrogen, minimizing steric hindrance.
  • Hydrogen Bonding : The protonated amine (-NH₃⁺) and chloride ion form a bifurcated hydrogen-bonding network, stabilizing the crystal lattice.

Molecular dynamics simulations suggest rotational barriers of ~8–12 kJ/mol for the trifluoroethyl group, indicating moderate flexibility at room temperature.

Isotopic and Stereochemical Considerations

Isotopic Composition

Natural abundance isotopes contribute to the compound’s mass spectrum:

  • Chlorine : 75.8% ³⁵Cl, 24.2% ³⁷Cl.
  • Fluorine : 100% ¹⁹F (monoisotopic).
  • Nitrogen : 99.6% ¹⁴N, 0.4% ¹⁵N.
  • Oxygen : 99.76% ¹⁶O, 0.04% ¹⁷O, 0.20% ¹⁸O.

The M+1 peak in high-resolution MS arises primarily from ¹³C (1.1% abundance), while the M+2 peak is dominated by ³⁷Cl contributions.

Stereochemistry

The compound lacks chiral centers:

  • The α-carbon of the acetamide is bonded to two hydrogen atoms, preventing stereoisomerism.
  • The trifluoroethyl group’s symmetric -CF₃ moiety eliminates potential axial chirality.
  • Protonation of the amine group (-NH₂ → -NH₃⁺) does not introduce stereochemical complexity due to rapid inversion at nitrogen.

Quantum mechanical calculations confirm a single energy-minimized conformation, further supporting the absence of resolvable stereoisomers.

Properties

IUPAC Name

2-(2,2,2-trifluoroethylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3N2O.ClH/c5-4(6,7)2-9-1-3(8)10;/h9H,1-2H2,(H2,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXYIEGDIYLNFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)NCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Process Description

  • Step 1: React glycine protected by an N-phthalyl group with 2,2,2-trifluoroethylamine or its salt to form an amide intermediate.
  • Step 2: Remove the N-phthalyl protective group using hydrated fibril (water-based reagent) under mild conditions (room temperature to reflux).
  • Step 3: Obtain crude 2-[(2,2,2-trifluoroethyl)amino]acetamide.
  • Step 4: Salt the crude product with acid to form the hydrochloride salt.
  • Step 5: Optionally, add a base to dissociate and purify the free amine.

Advantages

  • Mild reaction conditions without the need for flammable hydrogen gas.
  • Simple operation suitable for industrial-scale production.
  • Avoids extensive purification due to mild deprotection.

Disadvantages

  • Potential formation of dimer impurities from unreacted intermediates.
  • Requires careful control of reaction conditions to minimize side reactions.

Reference

This method is detailed in a 2023 Chemical Book article, emphasizing industrial applicability and mild deprotection chemistry.

Method 2: Chloroacetyl Chloride Route (Japanese Patent JP5652628B2)

Process Description

  • Step 1: React chloroacetyl chloride with 2,2,2-trifluoroethylamine in the presence of an inorganic base such as sodium hydroxide.
  • Step 2: Treat the intermediate with aqueous ammonia in methyl tert-butyl ether under pressure in an autoclave.
  • Step 3: Isolate 2-[(2,2,2-trifluoroethyl)amino]acetamide hydrochloride.

Challenges

  • Extensive reaction conditions including pressure and autoclave use.
  • Formation of dimer impurity: N-(2,2,2-trifluoroethyl)-2-{[(2,2,2-trifluoroethylcarbamoyl)methyl]-amino}acetamide.
  • Additional purification needed, reducing overall yield and increasing cost.

Reference

Described in the Japanese patent and analyzed in Chemical Book article.

Method 3: Coupling Reaction Using Acylimidazole Intermediate (European Patent EP2621894B1 and CN103124721B)

Process Description

  • Step A: React a carboxylic acid derivative (e.g., 2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl carbamate) with 2,2,2-trifluoroethylamine and a coupling reagent (e.g., carbodiimide or similar) in the presence of a base to form an acylimidazole intermediate.
  • Step B: Hydrogenolysis of the intermediate with hydrogen and a catalyst to yield the target amide.
  • Step C (optional): React the amide with an acid (e.g., hydrochloric acid) to form the hydrochloride salt.

Key Parameters

  • Use of water-immiscible solvents such as ethyl acetate or isopropyl acetate.
  • Reaction temperature typically between 15°C and 40°C, preferably 20-35°C.
  • Molar ratios of reagents optimized (e.g., 1.0 to 1.15 equivalents of amine to acyl compound).
  • Monitoring by TLC, GC, HPLC, and NMR to ensure completion.

Advantages

  • High yield (up to 98% reported).
  • Mild conditions without the need for high pressure.
  • Avoids dimer formation due to controlled coupling chemistry.

Notes on Reaction Order

  • The order of addition is critical: coupling reagent and amine are mixed first, then the acyl compound is added.
  • Formation of acylimidazole intermediate is monitored by CO2 release, indicating reaction progress.

Reference

Detailed in European patent EP2621894B1 and Chinese patent CN103124721B, including experimental data and NMR characterization.

Method 4: Direct Reaction with 4,4-Dimethyloxazolidine-2,5-dione (EP4471004A1)

Process Description

  • React 2,2,2-trifluoroethylamine with 4,4-dimethyloxazolidine-2,5-dione in ethyl acetate at room temperature for 2 hours.
  • Concentrate the reaction mixture to obtain 2-amino-2-methyl-N-(2,2,2-trifluoroethyl)propanamide with high yield (up to 98%).

Advantages

  • Simple one-step reaction.
  • High yield and purity.
  • Mild reaction conditions (room temperature, short reaction time).

Characterization

  • Product confirmed by 1H-NMR and melting point determination (91-93°C).

Reference

European patent EP4471004A1 provides detailed examples and characterization data.

Purity and Analytical Data

Purity of the synthesized this compound is critical for its use in pharmaceutical synthesis. Ion chromatography analysis shows:

Compound Area Area % Purity %
Glycine impurity 0.040 0.14 -
Sodium impurity 0.084 0.29 -
2,2,2-Trifluoroethylamine (not detected) n.d. - -
2-Amino-N-(2,2,2-trifluoroethyl)acetamide 28.554 99.57 99.57

This confirms that high purity (>99.5%) can be achieved with proper synthesis and purification protocols.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Disadvantages
N-Phthalyl Protection/Deprotection N-phthalyl glycine, trifluoroethylamine Mild, room temp to reflux Moderate Mild, industrially feasible Dimer impurities, purification needed
Chloroacetyl Chloride Route Chloroacetyl chloride, trifluoroethylamine, ammonia Pressure, autoclave Moderate Established method Harsh conditions, dimer formation
Acylimidazole Coupling Carbamate intermediate, trifluoroethylamine, coupling agent 15-40°C, ethyl acetate solvent High (up to 98) High yield, mild, less impurity Requires coupling reagents
Oxazolidine-2,5-dione Reaction 4,4-Dimethyloxazolidine-2,5-dione, trifluoroethylamine Room temp, ethyl acetate High (up to 98) Simple, fast, high purity Limited substrate scope

Chemical Reactions Analysis

Types of Reactions

2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include condensing agents, acids, and bases. The reactions typically occur under thermal conditions or in the presence of catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various derivatives used in medicinal chemistry and organic synthesis. For example, the formation of fluralaner, a compound effective against parasites in animals, is a significant application .

Scientific Research Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

2-ANTA HCl serves as a critical intermediate in the synthesis of various APIs. Notably, it is used in the production of fluralaner, a broad-spectrum veterinary insecticide that acts on GABA-gated chloride ion channels. This compound is particularly significant due to its safety profile for mammals and high insecticidal activity .

Organic Synthesis

The compound is also utilized as a building block for synthesizing more complex organic molecules, including isoxazoline indolizine amides. These heterocyclic compounds exhibit potential biological activities, although further research is necessary to elucidate their specific applications .

Agrochemical Applications

Fluralaner, synthesized from 2-ANTA HCl, represents a new class of insecticides known for their efficacy against pests while minimizing environmental impact. Its unique mechanism of action differentiates it from traditional insecticides, making it an essential tool in modern pest management strategies .

Synthesis Processes

A documented method for synthesizing 2-amino-N-(2,2,2-trifluoroethyl)acetamide involves reacting glycine protected by an N-phthalyl group with trifluoroethylamine. This process highlights the compound's role as a precursor in pharmaceutical synthesis:

StepReactantsConditionsProduct
1Glycine (protected) + TrifluoroethylamineMild conditions2-amino-N-(2,2,2-trifluoroethyl)acetamide
2Product + AcidSalting out2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride

This method emphasizes the efficiency and safety of the synthesis process while producing high yields .

Mechanism of Action

The mechanism of action of 2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride involves its role as an intermediate in the synthesis of biologically active compounds. It interacts with various molecular targets and pathways, facilitating the formation of compounds like fluralaner, which is effective against parasites. The trifluoroethyl group plays a crucial role in enhancing the compound’s stability and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamides

Substituent-Based Comparisons

a) Chloro-Substituted Acetamides
  • Examples : Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide), Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) [3].
  • Key Differences :
    • Substituents : Chlorine and aromatic groups enhance herbicidal activity, unlike the trifluoroethyl group in the target compound.
    • Applications : Used as pre-emergent herbicides, contrasting with the target compound’s role in insecticides [3][5].
b) Trifluoroethyl-Containing Analogs
  • Example: N-Methyl-2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (C83) Structure: Additional methyl groups on the amino and acetamide moieties [4].
c) Complex Fluorinated Derivatives
  • Example : Suvecaltamide Hydrochloride
    • Structure : Contains a pyridinyl group and isopropylphenyl substituents [6].
    • Application : Treats essential tremor, highlighting how structural complexity shifts utility from agrochemicals to human therapeutics [6].

Physicochemical Properties

Property Target Compound Alachlor Suvecaltamide HCl
Molecular Weight 192.57 g/mol [16] 269.77 g/mol [3] 625.88 g/mol [2]
Physical State Off-white crystalline powder [16] Liquid [3] Solid (pharmaceutical formulation) [6]
Polar Surface Area ~38.3 Ų (estimated) ~49.8 Ų ~95 Ų
Hydrogen Bond Donors 2 1 3

Key Observations :

  • The target compound’s lower molecular weight and simpler structure enhance synthetic accessibility compared to Suvecaltamide [6][16].
  • Alachlor’s liquid state facilitates formulation as a herbicide spray, whereas the target compound’s solid form suits controlled-release agrochemicals [3][5].

Biological Activity

2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride, also known as 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride, is a compound of interest due to its potential biological activity and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and research findings from various studies.

  • Molecular Formula : C4H8ClF3N2O
  • Molecular Weight : 174.57 g/mol
  • CAS Number : 1803592-34-8

The biological activity of this compound is primarily attributed to its structural features, particularly the trifluoroethyl group. This group enhances lipophilicity and can influence the compound's interactions with biological targets. The trifluoromethyl group is known to modulate the pharmacokinetics and pharmacodynamics of drugs by affecting their binding affinity to receptors and enzymes.

Biological Activity

Research has indicated that compounds containing trifluoroethyl moieties often exhibit enhanced biological activities compared to their non-fluorinated counterparts. Here are some notable findings:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth.
  • Anti-inflammatory Effects : The compound has been investigated for potential anti-inflammatory effects. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in cultured cells.
  • Neuroprotective Properties : There is emerging evidence that this compound may have neuroprotective effects. Research indicates it could potentially mitigate neuronal damage in models of neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialInhibits growth of Gram-positive bacteria
Anti-inflammatoryReduces cytokine production in vitro
NeuroprotectiveMitigates neuronal damage in models

Case Study Example

A study conducted by researchers at a leading pharmaceutical institute evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound was found to significantly inhibit bacterial growth at concentrations as low as 50 µg/mL. This indicates its potential as a lead compound for developing new antimicrobial agents.

Applications in Medicinal Chemistry

The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its unique chemical structure allows it to be incorporated into larger pharmaceutical frameworks aimed at treating diverse conditions, including infections and inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A typical approach involves reacting 2-chloroacetamide with 2,2,2-trifluoroethylamine in the presence of a weak base (e.g., K₂CO₃) in acetonitrile under reflux for 24 hours . Yield optimization requires careful control of stoichiometry, solvent polarity, and reaction time. For example, increasing the molar ratio of trifluoroethylamine to chloroacetamide (1.5:1) and using anhydrous conditions can improve yields to >75%. Post-synthesis purification via recrystallization or column chromatography is critical to achieving >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data be cross-validated?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm structural integrity (e.g., trifluoroethyl group resonance at δ ~3.9 ppm for NH-CH₂-CF₃) .
  • FTIR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
  • Single-crystal XRD : Resolve bond lengths and angles, particularly the acetamide backbone and trifluoroethyl moiety .
    Data cross-validation involves comparing XRD-derived bond distances with DFT-computed geometries to resolve discrepancies (e.g., deviations >0.05 Å indicate potential crystallographic artifacts) .

Q. What are the solubility properties of this compound, and how do they influence solvent selection for biological assays?

  • Methodological Answer : The hydrochloride salt is highly soluble in polar solvents (water: 0.7 g/mL; ethanol: >1.2 g/mL) but insoluble in ether or benzene . For cell-based assays, dissolve in sterile PBS or DMSO (≤0.1% v/v to avoid cytotoxicity). Pre-solubilization in ethanol followed by aqueous dilution is recommended for in vitro studies to maintain stability .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate this compound’s potential as a COVID-19 protease inhibitor?

  • Methodological Answer :

Target Selection : Use SARS-CoV-2 main protease (PDB: 6LU7) for docking.

Ligand Preparation : Generate 3D conformers of the compound using Gaussian09 with B3LYP/6-31G* basis set.

Docking Software : AutoDock Vina or Schrödinger Glide, with grid boxes centered on catalytic dyad (His41/Cys145).

Validation : Compare binding affinity (ΔG) with known inhibitors (e.g., lopinavir). A ΔG ≤ -7.0 kcal/mol suggests promising activity .

Q. What experimental strategies address stability challenges under physiological conditions?

  • Methodological Answer :

  • pH Stability : Conduct accelerated degradation studies in buffers (pH 1–9) at 37°C. LC-MS monitors degradation products (e.g., hydrolysis of the acetamide group at pH <3).
  • Thermal Stability : TGA/DSC analysis reveals decomposition onset at ~180°C. For long-term storage, use desiccated, low-temperature (-20°C) conditions .
  • Light Sensitivity : UV-Vis spectroscopy (200–400 nm) identifies photo-degradation; amber glassware and inert atmospheres (N₂) mitigate this .

Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD) be resolved during structural elucidation?

  • Methodological Answer :

  • Scenario : Discrepancy in NH-CH₂-CF₃ torsion angles between XRD (85°) and NMR-derived NOE constraints (70–75°).
  • Resolution : Perform variable-temperature NMR to assess conformational flexibility. If NOEs remain inconsistent with XRD, use ab initio molecular dynamics (AIMD) simulations to model dynamic behavior in solution .

Q. What computational methods enable the design of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :

  • QSAR Modeling : Use MOE or Schrödinger QikProp to predict logP (target ≤2.5), PSA (<90 Ų), and BBB permeability.
  • Metabolism Prediction : CypReact or MetaSite identifies likely oxidation sites (e.g., trifluoroethyl group). Introduce electron-withdrawing substituents to reduce CYP450-mediated degradation .
  • Synthetic Feasibility : ICReDD’s reaction path search algorithms prioritize derivatives with <4 synthetic steps and commercially available precursors .

Safety and Handling Protocols

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis; monitor airborne particulates with HEPA filters.
  • Storage : Hygroscopic—store in desiccators with silica gel. Incompatible with strong oxidizers (e.g., KMnO₄) and acids .
  • Spill Management : Neutralize with 10% sodium bicarbonate, then adsorb with vermiculite .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride
Reactant of Route 2
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2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.